
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid, also known as ADPABA, is a chemical compound that has gained significant interest in scientific research due to its diverse applications. ADPABA is a benzoylaminobenzoic acid derivative that has been synthesized and studied for its potential use in various fields, including medicine, biotechnology, and materials science.
Wirkmechanismus
The mechanism of action of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid is not fully understood. However, research has shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory mediators. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation.
Biochemical and Physiological Effects:
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can inhibit the production of pro-inflammatory cytokines and chemokines. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has also been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and degradation. In vivo studies have shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can reduce inflammation and tissue damage in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid is also soluble in a wide range of solvents, which makes it easy to handle and use in experiments. However, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. The effects of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid may also vary depending on the experimental conditions and the type of cells or tissues being studied.
Zukünftige Richtungen
For the study of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid include investigating its potential as an anti-inflammatory agent in human clinical trials, exploring its use as a photosensitizer in photodynamic therapy for cancer treatment, and identifying its molecular targets.
Synthesemethoden
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can be synthesized using a multi-step process that involves several chemical reactions. The synthesis starts with the reaction of 4-aminobenzoic acid with allyl bromide to produce N-(4-allyloxybenzoyl)-p-aminobenzoic acid. This intermediate is then reacted with 3,5-dipropylbenzoyl chloride to produce the final product, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid. The synthesis method has been optimized to produce high yields of N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid with high purity.
Wissenschaftliche Forschungsanwendungen
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been studied for its potential use in various fields of scientific research. In the field of medicine, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been investigated for its potential as an anti-inflammatory agent. Research has shown that N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In the field of biotechnology, N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid has been used as a building block for the synthesis of novel materials with potential applications in drug delivery and tissue engineering.
Eigenschaften
CAS-Nummer |
100347-74-8 |
|---|---|
Produktname |
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid |
Molekularformel |
C23H27NO4 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
4-[(4-prop-2-enoxy-3,5-dipropylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C23H27NO4/c1-4-7-17-14-19(15-18(8-5-2)21(17)28-13-6-3)22(25)24-20-11-9-16(10-12-20)23(26)27/h6,9-12,14-15H,3-5,7-8,13H2,1-2H3,(H,24,25)(H,26,27) |
InChI-Schlüssel |
FIRMVMLZYVHVCC-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NC2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NC2=CC=C(C=C2)C(=O)O |
Andere CAS-Nummern |
100347-74-8 |
Synonyme |
N-(4-Allyloxy-3,5-dipropylbenzoyl)-p-aminobenzoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





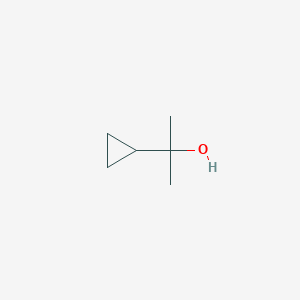
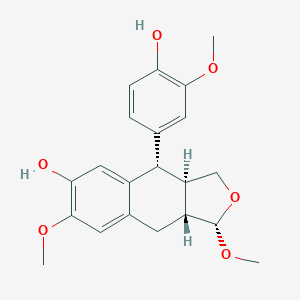


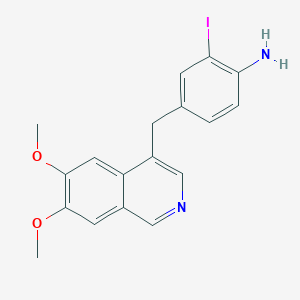
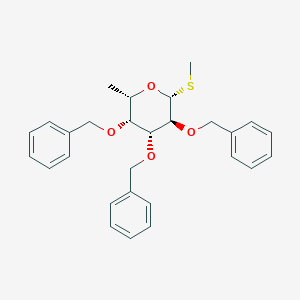
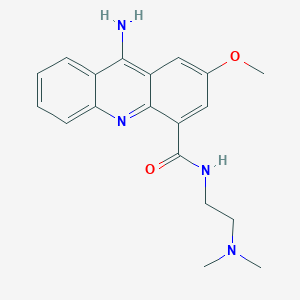
![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)

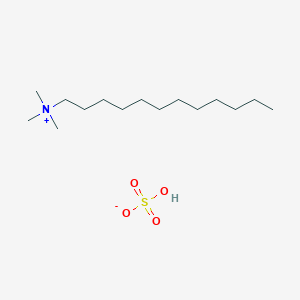
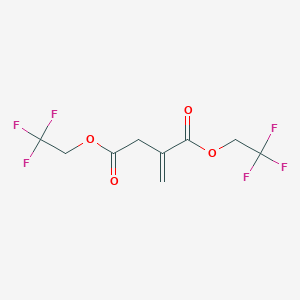
![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)